molecular formula C24H35N5O2 B2837802 2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide CAS No. 2034208-89-2

2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide

Cat. No.: B2837802
CAS No.: 2034208-89-2
M. Wt: 425.577
InChI Key: FOLRYZKZBPXURT-UHFFFAOYSA-N
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Description

2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a brominated phenyl compound in the presence of a base to form the desired phenyl-pyrazole intermediate.

    Propanoylation: The phenyl-pyrazole intermediate undergoes a Friedel-Crafts acylation with propanoyl chloride to introduce the propanoyl group.

    Piperazine Coupling: The acylated intermediate is then coupled with piperazine under basic conditions.

    Final Amidation: The final step involves the reaction of the piperazine derivative with isopropylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols from the carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for further research in enzyme kinetics and inhibition studies.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a promising candidate for drug development, particularly in the treatment of inflammatory and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism by which 2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The phenyl and piperazine groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.

    Phenylpiperazine: Known for its use in various pharmaceutical applications.

    Propanoyl Derivatives: Compounds with similar acyl groups that exhibit comparable reactivity and biological properties.

Uniqueness

What sets 2-(4-(3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl)piperazin-1-yl)-N-isopropylpropanamide apart is its combination of these functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-[3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanoyl]piperazin-1-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2/c1-17(2)25-24(31)20(5)27-12-14-28(15-13-27)23(30)11-8-21-6-9-22(10-7-21)29-19(4)16-18(3)26-29/h6-7,9-10,16-17,20H,8,11-15H2,1-5H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLRYZKZBPXURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C(C)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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